3-((4-(Tert-butyl)phenyl)thio)propanal
Description
3-((4-(Tert-butyl)phenyl)thio)propanal is a sulfur-containing aldehyde derivative characterized by a tert-butyl-substituted phenylthio group attached to a propanal backbone. The tert-butyl group imparts steric bulk and hydrophobicity, while the thioether linkage (-S-) enhances electron-richness, influencing reactivity in nucleophilic or redox reactions. Analogous compounds, such as 3-(3-trifluoromethylphenyl)propanal (II), are synthesized via selective reduction of esters using hydride reagents like DIBAL-H or PDBBA . Applications may include intermediates in pharmaceuticals or agrochemicals, leveraging its aldehyde functionality for further derivatization.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C13H18OS/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-9H,4,10H2,1-3H3 |
InChI Key |
UYNFRJIGUDETQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Tert-butyl)phenyl)thio)propanal typically involves the reaction of 4-tert-butylbenzenethiol with an appropriate aldehyde precursor. One common method includes the use of acetylacetone and 4-tert-butylbenzenethiol in the presence of a base such as sodium carbonate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere . The reaction mixture is stirred at elevated temperatures, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 3-((4-(Tert-butyl)phenyl)thio)propanal are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Tert-butyl)phenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 3-((4-(Tert-butyl)phenyl)thio)propanoic acid.
Reduction: 3-((4-(Tert-butyl)phenyl)thio)propanol.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
3-((4-(Tert-butyl)phenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 3-((4-(Tert-butyl)phenyl)thio)propanal exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioether group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 3-((4-(Tert-butyl)phenyl)thio)propanal:
Notes on Evidence Limitations
Direct data on 3-((4-(Tert-butyl)phenyl)thio)propanal are absent in the provided evidence; comparisons rely on structural analogues (e.g., II, methylthio derivatives).
Synthesis protocols for the target compound are inferred from methods for II, with adjustments for steric effects .
Property estimations (e.g., logP, reactivity) derive from substituent trends documented in organic chemistry handbooks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
